molecular formula C9H11BO4 B594531 5-Acetyl-2-methoxyphenylboronic acid CAS No. 1215281-20-1

5-Acetyl-2-methoxyphenylboronic acid

Cat. No. B594531
M. Wt: 193.993
InChI Key: SNANZDYRDLEHPZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 5-Acetyl-2-methoxyphenylboronic acid is C9H11BO4 . The average mass is 193.992 Da and the monoisotopic mass is 194.075043 Da .


Chemical Reactions Analysis

As an organoboron compound, 5-Acetyl-2-methoxyphenylboronic acid can participate in various chemical reactions. For instance, it can participate in Suzuki-Miyaura cross-coupling reactions, a powerful tool for constructing complex organic molecules .


Physical And Chemical Properties Analysis

5-Acetyl-2-methoxyphenylboronic acid is a white to light brown powder that is soluble in water and many organic solvents. It has a density of 1.2±0.1 g/cm³, a boiling point of 411.6±55.0 °C at 760 mmHg, and a molar volume of 159.1±5.0 cm³ .

Scientific Research Applications

  • Fluorescence Quenching Mechanisms : Research on boronic acid derivatives like 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid has contributed to understanding the mechanism of fluorescence quenching. Studies employing steady-state fluorescence measurements at room temperature have provided insights into various quenching parameters and mechanisms, suggesting that static quenching mechanisms are active in these systems (Geethanjali, Nagaraja, & Melavanki, 2015).

  • Synthesis of Amino Acids : Boronic acids have been used in the synthesis of specific amino acids like L-2-Amino-5-arylpentanoic acids, which are constituent amino acids in AM-toxins. The process includes saponification, decarboxylation, and resolution through acylase, demonstrating the utility of boronic acid derivatives in complex organic syntheses (Shimohigashi, Lee, & Izumiya, 1976).

  • Production of Acid Derivatives and Bioactive Compounds : Studies on fungi like Curvularia lunata have identified the production of phenylacetic acid derivatives, such as methyl 2-acetyl-3,5-dihydroxyphenylacetate, which exhibit biological activities like antimicrobial effects (Varma et al., 2006).

  • Supramolecular Assemblies : Phenylboronic acids, including 4-methoxyphenylboronic acid, play a role in the design and synthesis of supramolecular assemblies. These assemblies, formed due to hydrogen bonds, have implications in materials science and chemistry (Pedireddi & Seethalekshmi, 2004).

  • Pharmaceutical Synthesis and Evaluation : The derivatives of boronic acids are utilized in synthesizing various pharmaceutical compounds. For example, the synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors involve modifications of natural product scaffolds, demonstrating the versatility of boronic acids in drug development (Sheng et al., 2018).

  • Drug Delivery Systems : Boronic acid derivatives are also used in creating responsive drug delivery systems. For instance, block copolymer micelles using phenylboronic ester as a sensitive block linkage have been developed for responsive drug delivery to specific physiological conditions (Vrbata & Uchman, 2018).

properties

IUPAC Name

(5-acetyl-2-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO4/c1-6(11)7-3-4-9(14-2)8(5-7)10(12)13/h3-5,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNANZDYRDLEHPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)C)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655126
Record name (5-Acetyl-2-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Acetyl-2-methoxyphenyl)boronic acid

CAS RN

1215281-20-1
Record name (5-Acetyl-2-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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